molecular formula C20H19FN4O2S B2965287 1-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-6-[(furan-2-yl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1359132-39-0

1-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-6-[(furan-2-yl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2965287
CAS No.: 1359132-39-0
M. Wt: 398.46
InChI Key: CBNCISJTRSCABE-UHFFFAOYSA-N
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Description

1-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-6-[(furan-2-yl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that features a pyrazolo[4,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of various functional groups, such as the fluorophenyl, furan, and sulfanyl groups, contributes to its unique chemical properties and reactivity.

Scientific Research Applications

1-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-6-[(furan-2-yl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Chemical Biology: Use as a probe to study molecular interactions and pathways in cells.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-6-[(furan-2-yl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can be achieved through a multi-step process involving the following key steps:

    Formation of the pyrazolo[4,3-d]pyrimidine core: This can be achieved by reacting 3-methyl-1H-pyrazole-4-carboxylic acid with appropriate reagents to form the pyrazolo[4,3-d]pyrimidine scaffold.

    Introduction of the ethyl group: Ethylation of the pyrazolo[4,3-d]pyrimidine core can be carried out using ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the fluorophenylmethylsulfanyl group: This step involves the reaction of the pyrazolo[4,3-d]pyrimidine intermediate with 4-fluorobenzyl mercaptan under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the furan-2-ylmethyl group: The final step involves the alkylation of the intermediate with furan-2-ylmethyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-6-[(furan-2-yl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Tin(II) chloride, iron powder, ethanol as solvent.

    Substitution: Sodium hydride, dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of 1-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-6-[(furan-2-yl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the fluorophenyl and furan groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-5-{[(4-chlorophenyl)methyl]sulfanyl}-6-[(furan-2-yl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
  • 1-ethyl-5-{[(4-bromophenyl)methyl]sulfanyl}-6-[(furan-2-yl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Uniqueness

1-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-6-[(furan-2-yl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and binding affinity compared to similar compounds with different halogen substituents

Properties

IUPAC Name

1-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-6-(furan-2-ylmethyl)-3-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c1-3-25-18-17(13(2)23-25)22-20(28-12-14-6-8-15(21)9-7-14)24(19(18)26)11-16-5-4-10-27-16/h4-10H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNCISJTRSCABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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